molecular formula C8H7NOS B13994694 1,4-Dihydro-2H-3,1-benzothiazin-2-one CAS No. 553-04-8

1,4-Dihydro-2H-3,1-benzothiazin-2-one

Cat. No.: B13994694
CAS No.: 553-04-8
M. Wt: 165.21 g/mol
InChI Key: BNIUUURYVJQILK-UHFFFAOYSA-N
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Description

1,4-Dihydro-2H-3,1-benzothiazin-2-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazine family, which is known for its diverse biological and pharmacological activities. The benzothiazine core is highly reactive and serves as a precursor for the synthesis of various derivatives with significant biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydro-2H-3,1-benzothiazin-2-one can be synthesized through several methods. One common approach involves the condensation of 2-aminothiophenol with methyl chloroacetate in the presence of potassium carbonate in dimethylformamide (DMF) at reflux conditions . Another method includes the reaction of 2-aminothiophenol with epoxides in acetonitrile at reflux for two hours .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents and catalysts is crucial to ensure efficient production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-2H-3,1-benzothiazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,4-Dihydro-2H-3,1-benzothiazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Dihydro-2H-3,1-benzothiazin-2-one involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate access. This compound also interacts with cellular proteins, affecting signal transduction pathways and cellular functions . The exact pathways depend on the specific derivative and its target .

Comparison with Similar Compounds

1,4-Dihydro-2H-3,1-benzothiazin-2-one is unique due to its specific arrangement of nitrogen and sulfur atoms within the benzothiazine ring. Similar compounds include:

The uniqueness of this compound lies in its versatility and reactivity, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

553-04-8

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

1,4-dihydro-3,1-benzothiazin-2-one

InChI

InChI=1S/C8H7NOS/c10-8-9-7-4-2-1-3-6(7)5-11-8/h1-4H,5H2,(H,9,10)

InChI Key

BNIUUURYVJQILK-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2NC(=O)S1

Origin of Product

United States

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